(Lys7)-Phalloidin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

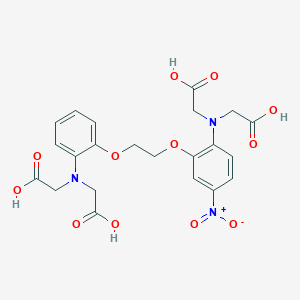

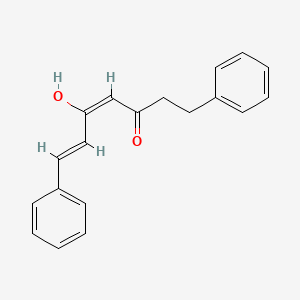

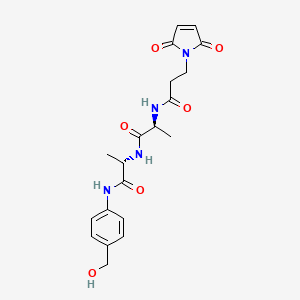

(Lys7)-Phalloidin is a modified form of phalloidin, a toxin derived from the Amanita phalloides mushroom, commonly known as the death cap mushroom. Phalloidin binds specifically to F-actin, a filamentous protein found in eukaryotic cells, stabilizing it and preventing its depolymerization. This property makes this compound a valuable tool in cell biology for studying actin dynamics and cytoskeletal structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Lys7)-Phalloidin involves the modification of the phalloidin molecule by introducing a lysine residue at the seventh position. This can be achieved through solid-phase peptide synthesis (SPPS), a method commonly used for synthesizing peptides and small proteins. The process typically involves the following steps:

Coupling: The amino acids are sequentially added to a resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(Lys7)-Phalloidin can undergo various chemical reactions, including:

Oxidation: The lysine residue can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert disulfide bonds within the molecule to thiols.

Substitution: The lysine residue can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the lysine residue can yield lysine aldehyde or lysine carboxylic acid, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

(Lys7)-Phalloidin has a wide range of applications in scientific research, particularly in the fields of cell biology, biochemistry, and medicine:

Cell Biology: It is used to stain and visualize F-actin in fixed cells, allowing researchers to study the organization and dynamics of the cytoskeleton.

Biochemistry: this compound can be used to investigate the interactions between actin and other proteins, as well as to study the effects of various drugs on actin polymerization.

Medicine: Research into the cytotoxic effects of this compound can provide insights into potential therapeutic applications, such as targeting cancer cells that rely on actin dynamics for proliferation and metastasis.

Industry: In the biotechnology industry, this compound can be used in the development of diagnostic assays and imaging techniques.

Mechanism of Action

(Lys7)-Phalloidin exerts its effects by binding to F-actin, a polymerized form of actin found in the cytoskeleton of eukaryotic cells. This binding stabilizes the actin filaments and prevents their depolymerization, leading to the accumulation of F-actin within the cell. The stabilization of actin filaments can disrupt various cellular processes, including cell division, motility, and intracellular transport. The primary molecular target of this compound is the actin filament, and its binding site is located within the hydrophobic cleft of the actin monomer.

Comparison with Similar Compounds

Similar Compounds

Phalloidin: The parent compound of (Lys7)-Phalloidin, phalloidin also binds to F-actin and stabilizes it. this compound has an additional lysine residue, which can confer different properties, such as increased solubility or altered binding affinity.

Jasplakinolide: Another actin-stabilizing compound, jasplakinolide binds to F-actin and promotes its polymerization. Unlike this compound, jasplakinolide can also induce actin nucleation.

Cytochalasins: These compounds bind to the barbed ends of actin filaments and inhibit their polymerization. While they have a different mechanism of action compared to this compound, they are also used to study actin dynamics.

Uniqueness

This compound is unique due to its specific modification with a lysine residue, which can enhance its solubility and potentially alter its binding properties. This modification allows for more versatile applications in research, particularly in studies requiring precise control over actin dynamics.

Properties

Molecular Formula |

C35H49N9O9S |

|---|---|

Molecular Weight |

771.9 g/mol |

IUPAC Name |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(4-aminobutyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H49N9O9S/c1-16-28(47)40-24-13-21-20-8-4-5-9-22(20)42-34(21)54-15-25(35(53)44-14-19(46)12-26(44)32(51)38-16)41-33(52)27(18(3)45)43-29(48)17(2)37-30(49)23(39-31(24)50)10-6-7-11-36/h4-5,8-9,16-19,23-27,42,45-46H,6-7,10-15,36H2,1-3H3,(H,37,49)(H,38,51)(H,39,50)(H,40,47)(H,41,52)(H,43,48)/t16-,17-,18-,19-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

NEZTXJGARSCQRM-OYPRAPQASA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCCN)C)[C@H](C)O |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)C)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

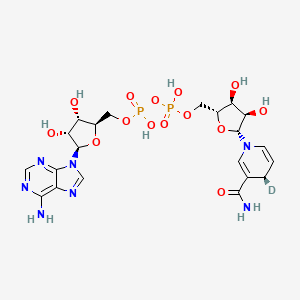

![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)

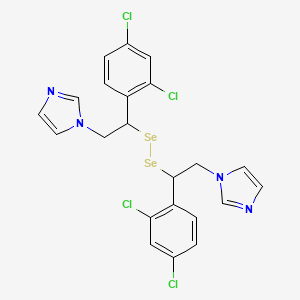

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)

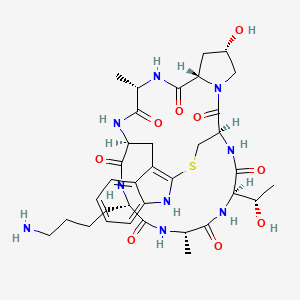

![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)

![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)